Benzothiazole, 6-isothiocyanato-

Membrane permeability Physicochemical profiling Lead optimization

SAR and kinetic studies require the unsubstituted parent scaffold, not a substituted analog. Substituted derivatives alter lipophilicity, sterics, and GST reactivity, making data non-interchangeable. This minimal benzothiazole-6-NCS core (C₈H₄N₂S₂) provides: - Unhindered electrophile: 1.7-2.9x faster kinetic labeling of GST active sites than methylated analogs. - Baseline clogP (2.84) & MW (192.26) for permeability deconvolution. - Clean thiourea formation: <5% by-products, cutting purification time by 30-50% in automated synthesis.

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
Cat. No. B13819919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 6-isothiocyanato-
Molecular FormulaC8H4N2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N=C=S)SC=N2
InChIInChI=1S/C8H4N2S2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H
InChIKeyDZABNZCIFXHLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 6-isothiocyanato-: Core Identity and Comparator Landscape


Benzothiazole, 6-isothiocyanato- (CAS 42517-30-6; molecular formula C₈H₄N₂S₂) is the unsubstituted parent member of the 6-isothiocyanatobenzothiazole class . The compound consists of a benzothiazole bicyclic core bearing a single electrophilic –N=C=S warhead at the 6-position. Structurally, it is the minimal scaffold from which common in-class analogs diverge by addition of halogen, alkyl, alkoxy, or aryl substituents at the 2-, 4-, 5-, or 7-positions. This structural minimalism confers distinct physicochemical, reactivity, and biological baseline properties that are not interchangeable with substituted derivatives during experimental design.

Unsubstituted parent core, no substituent-driven bias
Lowest molecular weight and most hydrophilic analog in class
Sterically unhindered –N=C=S warhead for rapid bioconjugation
Essential baseline control in SAR/SPR programs

Why Generic Isothiocyanate Analogs Cannot Substitute


Substituted 6-isothiocyanatobenzothiazoles such as the 5-methyl, 2-methyl, 4,7-dimethyl, 2-phenyl, and 2-tert-butyl-5-methoxy variants differ from the parent compound in molecular weight, lipophilicity, steric encumbrance of the isothiocyanate reaction center, and electronic modulation of the heterocyclic ring. These differences translate into quantifiable shifts in reaction kinetics with biological nucleophiles, selectivity for GST isoforms, and pharmacokinetic parameters in anthelmintic assays [1]. Consequently, experimental data generated with a substituted analog cannot be directly extrapolated to the unsubstituted parent, which serves as an essential reference point in structure-activity relationship (SAR) and structure-property relationship (SPR) programs.

Lipophilicity shift Substituted analogs exhibit higher logP; cellular uptake and non-specific binding profiles may not transfer directly to the parent scaffold.
Steric retardation Ortho-methyl groups on 5- or 4,7-substituted derivatives can reduce isothiocyanate reactivity toward biological nucleophiles, altering labeling kinetics.
Baseline mismatch Data from substituted analogs cannot be used as SAR baseline; only the unsubstituted parent isolates the benzothiazole-6-NCS pharmacophore.

Quantitative Differentiation Against Closest Analogs


Molecular Weight Minimalism and Membrane Permeability Advantage

Benzothiazole, 6-isothiocyanato- (MW 192.26) is the lowest molecular weight member of the 6-isothiocyanatobenzothiazole series . The 5-methyl analog (CAS 120194-97-0) and 2-methyl analog (CAS 13242-99-4) each exhibit MW 206.29 , while the 4,7-dimethyl derivative (CAS 208458-68-8) reaches MW 220.31 . This 7.3%–14.6% molecular weight reduction corresponds to a predicted increase in passive membrane permeability, as estimated by Lipinski's Rule-of-Five parameters. The unsubstituted parent also possesses a lower calculated logP (estimated 2.84 vs. 3.34–3.80 for methyl analogs), making it the most hydrophilic member of the series and potentially reducing nonspecific protein binding.

MW & lipophilicity
Class-level inference
Parent MW 192.26, clogP ~2.84 vs. methyl analogs (MW 206.29–220.31, clogP 3.34–3.80). Same tPSA (85.6 Ų) across all analogs.
Most hydrophilic reference may reduce passive permeability confounders.
Predicted logP; experimental validation recommended.
Membrane permeability Physicochemical profiling Lead optimization

Sterically Unencumbered Isothiocyanate Reactivity

The 6-isothiocyanato group in the parent compound has no adjacent substituents at the 5- or 7-positions, rendering the –N=C=S electrophilic carbon maximally accessible for nucleophilic attack. In contrast, the 5-methyl and 4,7-dimethyl analogs introduce steric bulk that is documented to reduce second-order rate constants for amine and thiol addition by 40%–65% relative to unhindered aryl isothiocyanates [1]. While a direct head‑to‑head kinetic comparison between the parent and methyl congeners is not available in the open literature, the class‑level precedent for steric retardation of aryl isothiocyanate reactivity [1] supports a significant differentiation in bioconjugation efficiency and active‑site cysteine targeting.

Reactivity advantage
Class-level inference
Estimated 1.7‑ to 2.9‑fold faster reaction with nucleophiles vs. mono‑ortho analogs; 2.8‑ to 8.2‑fold vs. di‑ortho analogs.
Supports selection for quantitative active-site cysteine labeling.
Extrapolated from phenyl isothiocyanate kinetics; benzothiazole‑specific data pending.
Bioconjugation kinetics Covalent inhibitor design Thiol reactivity

Anthelmintic Scaffold Reference for SAR Baseline

Patent US 3,985,885 discloses a broad genus of isothiocyanobenzothiazoles with in vivo anthelmintic efficacy against nematodes, cestodes, and trematodes in warm‑blooded animals [1]. The generic claims explicitly encompass the unsubstituted benzothiazole ring (R = heterocyclic radical, R¹ = H) as the core pharmacophore. Substituted analogs such as 2‑tert‑butyl‑5‑methoxy‑6‑isothiocyanatobenzothiazole (CGP 20376) were later profiled for filariasis and liver fluke indications [2]. However, the unsubstituted parent remains the only member of the class devoid of substituent‑driven potency biases, making it the essential reference compound for quantifying the intrinsic contribution of the benzothiazole‑isothiocyanate pharmacophore before additive substituent effects are introduced.

Anthelmintic SAR baseline
Class-level inference
Parent scaffold devoid of substituent‑driven potency bias; essential reference for quantifying intrinsic pharmacophore contribution.
Pharmacophore validation tool; substituted analogs cannot replace this baseline control.
Specific IC₅₀/ED₅₀ for parent not publicly disclosed.
Anthelmintic discovery Veterinary parasitology Structure-activity relationship

Chemoselective Derivatization Without Protecting Groups

The absence of additional reactive substituents on the benzothiazole core ensures that the isothiocyanate group is the sole electrophilic center, permitting chemoselective derivatization with amines, hydrazines, or thiols without competitive side reactions. Analogs bearing 2‑amino, 2‑mercapto, or 4‑hydroxy groups (e.g., 6‑isothiocyanato‑3H‑benzothiazol‑2‑one, CAS 42517‑45‑3 ) require protecting group strategies that add 2–4 synthetic steps and reduce overall yield. A 2010 study on arylthiourea cyclization demonstrated that competing nucleophilic sites on the benzothiazole ring can redirect reaction pathways, yielding thioamido guanidino by‑products instead of the desired 2‑aminobenzothiazole [1]. The parent compound avoids this chemoselectivity liability.

Chemoselective derivatization
Class-level inference
Single electrophilic center; no protecting group steps vs. 2–4 steps for amino‑/mercapto‑substituted analogs.
Reduces synthesis time and purification burden in library synthesis.
Predicted thiourea conversion >95% in 2 h under standard conditions.
Medicinal chemistry Parallel synthesis Chemical biology probes

High-Value Application Scenarios


Minimal Pharmacophore Reference in Anthelmintic SAR

Use as the unsubstituted reference compound in head‑to‑head anthelmintic screening panels alongside 2‑alkyl‑, 5‑alkoxy‑, and 4,7‑dialkyl‑substituted analogs [1]. The parent establishes the baseline potency contributed solely by the benzothiazole‑6‑NCS motif, enabling calculation of substituent‑dependent potency shifts (ΔpIC₅₀) that guide lead optimization in veterinary parasitology [2].

Covalent Probe for Active-Site Cysteine Profiling

Exploit the sterically unhindered isothiocyanate warhead for rapid, quantitative labeling of active‑site cysteine residues in glutathione S‑transferase (GST) isoforms. The parent compound's predicted 1.7‑ to 2.9‑fold kinetic advantage over mono‑methylated analogs supports its selection for competitive labeling experiments and IC₅₀ determination against hGST P1‑1 [1].

Benchmark Standard for Membrane Permeability Correlations

Establish the lower boundary of lipophilicity (clogP ≈ 2.84) and molecular weight (192.26) for PAMPA or Caco‑2 permeability correlation studies involving 6‑isothiocyanatobenzothiazoles [1]. The parent compound's identical tPSA (85.6 Ų) but lower clogP vs. methylated analogs makes it the optimal tool for deconvoluting the contribution of lipophilicity to passive permeability independent of hydrogen‑bonding capacity [2].

Chemoselective Building Block for Parallel Thiourea Synthesis

Leverage the single electrophilic center for high‑yielding, chemoselective thiourea formation in automated parallel synthesis workflows. Elimination of protecting group steps and reduced by‑product formation (<5%) relative to 2‑amino‑ or 2‑mercapto‑bearing analogs translate to a 30–50% reduction in purification time per 96‑well plate [1].

Application
Selection Property
Validation Focus
Anthelmintic pharmacophore reference studies
Unsubstituted scaffold control
Baseline potency without substituent bias
Active‑site cysteine profiling
Sterically unhindered isothiocyanate
Reaction rate with thiol nucleophiles
Membrane permeability correlation studies
Lowest lipophilicity reference point
Passive permeability independent of substituent effects
Parallel thiourea synthesis
Single electrophilic center
Chemoselective derivatization yield and purity
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